5-(Benzyloxy)-2-fluoronicotinic acid
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Overview
Description
5-(Benzyloxy)-2-fluoronicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a benzyloxy group at the 5-position and a fluorine atom at the 2-position of the nicotinic acid ring
Mechanism of Action
Target of Action
It is known that benzyloxy compounds often target enzymes or receptors in the body, influencing their function .
Mode of Action
The mode of action of 5-(Benzyloxy)-2-fluoronicotinic acid involves interactions with its targets, leading to changes in their function. The compound may act through a mechanism involving free radical bromination, nucleophilic substitution, and oxidation . The exact nature of these interactions and the resulting changes depend on the specific targets involved .
Biochemical Pathways
Benzyloxy compounds are known to influence various biochemical pathways, including those involving oxidation and reduction . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and ultimately excreted .
Result of Action
The compound’s interactions with its targets and its influence on biochemical pathways would lead to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and other conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-fluoronicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoronicotinic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Benzylation: The amino group is protected by benzylation, forming the benzyloxy group.
Oxidation: The protected intermediate is then oxidized to form the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Benzyloxy)-2-fluoronicotinic acid can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the benzyloxy group to form the corresponding alcohol.
Substitution: The fluorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include 5-(Benzyloxy)-2-fluorobenzaldehyde or 5-(Benzyloxy)-2-fluorobenzoic acid.
Reduction: The major product is 5-(Benzyloxy)-2-fluorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 5-(Benzyloxy)-2-aminonicotinic acid.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)-2-fluoronicotinic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
2-Fluoronicotinic acid: Lacks the benzyloxy group, making it less versatile in synthetic applications.
5-Benzyloxy-2-chloronicotinic acid: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
5-(Benzyloxy)-2-methylnicotinic acid: Contains a methyl group instead of fluorine, leading to different chemical and biological properties.
Uniqueness: 5-(Benzyloxy)-2-fluoronicotinic acid is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-phenylmethoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-11(13(16)17)6-10(7-15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCETVIFDGINQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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